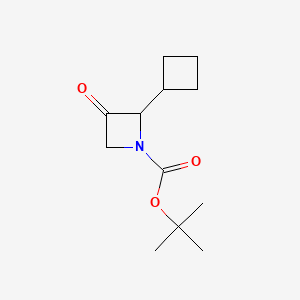![molecular formula C12H17Cl2FN2O B6608404 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride CAS No. 2839156-51-1](/img/structure/B6608404.png)
4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom, a piperazine ring, and an aldehyde group
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit antidepressant and antibacterial activities. These compounds often target neurotransmitter systems in the case of antidepressant activity , and bacterial cell processes in the case of antibacterial activity .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that this compound may interact with its targets to induce changes that alleviate depressive symptoms or inhibit bacterial growth
Biochemical Pathways
Related compounds have been shown to impact the monoamine neurotransmitter systems, including the noradrenergic, dopaminergic, and serotonergic systems . In the context of antibacterial activity, these compounds may interfere with essential bacterial processes .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that this compound may alleviate depressive symptoms or inhibit bacterial growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then subjected to further purification steps to isolate the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and quality control are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydrogen atoms.
Major Products Formed:
Oxidation: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzoic acid
Reduction: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzyl alcohol
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride stands out due to its specific structural features, such as the presence of the fluorine atom and the aldehyde group
Properties
IUPAC Name |
4-fluoro-2-(piperazin-1-ylmethyl)benzaldehyde;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.2ClH/c13-12-2-1-10(9-16)11(7-12)8-15-5-3-14-4-6-15;;/h1-2,7,9,14H,3-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFBCSKWPNPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)C=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B6608321.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate](/img/structure/B6608351.png)

![Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608367.png)

![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)

![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)
![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B6608410.png)



